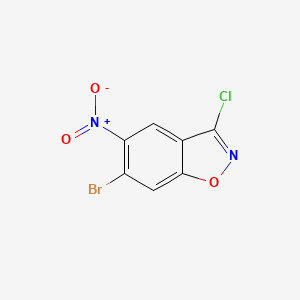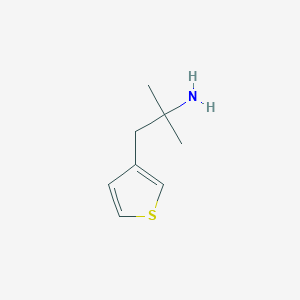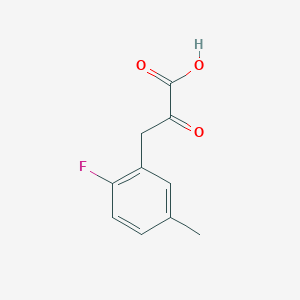
3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is an organic compound with the molecular formula
- It contains a fluoro-substituted phenyl ring attached to a pyruvic acid moiety.
- The compound is of interest due to its potential applications in various fields.
3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid: C10H9FO3
.Méthodes De Préparation
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (such as boronic acids) are often used in Suzuki–Miyaura couplings. Palladium catalysts facilitate the cross-coupling process.
Major Products: The major product of the coupling reaction would be the desired aryl–aryl bond formation.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity and applications in designing new molecules.
Biology: It may serve as a building block for bioactive compounds.
Medicine: Investigations into its potential as a drug scaffold or enzyme inhibitor.
Industry: Its use in fine chemicals and pharmaceuticals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific applications. For instance, if it acts as a drug, it could target specific enzymes or receptors.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other aryl-substituted pyruvic acids, such as 2-fluoro-5-methoxyphenylboronic acid and 5-fluoro-2-methylphenylboronic acid, share structural similarities.
Uniqueness: The presence of both a fluoro and a methyl group on the phenyl ring distinguishes it from related compounds.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
3-(2-fluoro-5-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
PQQYBXXNLFHAPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
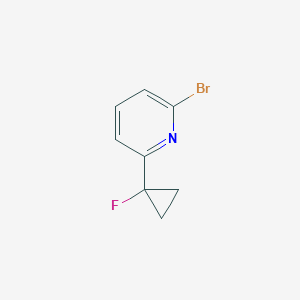


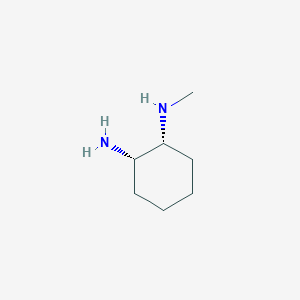
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)


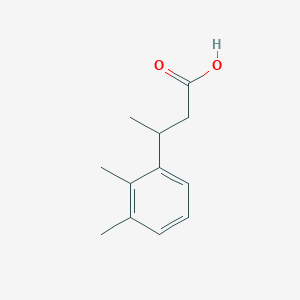
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
